N-CYCLOHEXYL-4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
Overview
Description
N-CYCLOHEXYL-4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE is a complex organic compound with a molecular formula of C15H20N2O5 This compound is characterized by its cyclohexyl group, dimethoxy groups, and a sulfonamide moiety attached to a benzamide core
Scientific Research Applications
N-CYCLOHEXYL-4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
Target of Action
Benzamides, a significant class of amide compounds, have been widely used in various fields including medical, industrial, biological and potential drug industries . They have shown a wide range of activities such as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
Mode of Action
Benzamides have been known to interact with their targets in a variety of ways, leading to a range of effects from antioxidant activity to antimicrobial action .
Biochemical Pathways
Benzamides have been associated with a variety of biological pathways, including those involved in cancer treatment, hypercholesterolemia, and inflammation .
Result of Action
Some benzamides have shown antioxidant, free radical scavenging, and metal chelating activity .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of a dimethoxybenzene derivative, followed by reduction to form the corresponding amine. This amine is then reacted with cyclohexyl isocyanate to introduce the cyclohexyl group. Finally, the sulfonamide group is introduced through a reaction with methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-4,5-dimethoxy-2-nitrobenzamide
- N-Cyclohexyl-4,5-dimethoxy-2-aminobenzamide
Uniqueness
N-CYCLOHEXYL-4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents on the aromatic ring.
Properties
IUPAC Name |
N-cyclohexyl-4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S/c1-19(25(4,21)22)14-11-16(24-3)15(23-2)10-13(14)17(20)18-12-8-6-5-7-9-12/h10-12H,5-9H2,1-4H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJVPRQMWFLKIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1C(=O)NC2CCCCC2)OC)OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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